molecular formula C16H6O6 B1265869 [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone CAS No. 2420-87-3

[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone

Cat. No. B1265869
CAS RN: 2420-87-3
M. Wt: 294.21 g/mol
InChI Key: WKDNYTOXBCRNPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds, such as [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, often involves multicomponent reactions (MCRs) utilizing versatile synthons like tetronic acid. These methods are advantageous for constructing heterocycles due to their efficiency in forming diverse functional groups and structural motifs essential for dibenzofuran derivatives (Javahershenas & Nikzat, 2023).

Molecular Structure Analysis

Understanding the molecular structure of [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone involves examining the structural features common to dibenzofuran derivatives. These compounds typically exhibit significant aromaticity, with the dibenzofuran core providing a rigid scaffold for additional functionalization. The electronic and spatial configuration of these molecules is crucial for their reactivity and potential applications in materials science and pharmacology.

Chemical Reactions and Properties

Dibenzofuran derivatives undergo various chemical reactions, including electrophilic substitution and nucleophilic addition, due to their aromatic nature and the presence of reactive sites. These reactions are essential for further modifying the core structure to enhance or impart new properties (Moustafa et al., 2020).

Scientific Research Applications

Synthesis and Characterization

  • Bisindandione Derivative Azo Dye: A study focused on synthesizing and characterizing a new bisindandione derivative, specifically 2,2'-bis(phenylazo)-5,5'-biindane-1,1',3,3'-tetrone. The research involved diazo coupling reactions and used techniques like FT-IR, 1H NMR, and MS for characterization. This compound exhibited notable tautomeric properties, indicating its potential in dye and pigment applications (Demirci, 2020).

Chemical Transformations and Applications

  • Superacid-catalyzed Arylation and Rearrangement: Another research demonstrated that 2-Hydroxy-2,2′-biindan-1,1′,3,3′-tetrone undergoes arylation and rearrangement in a superacid medium, leading to the production of arylated adducts and rearranged products. These compounds find utility in the synthesis of complex organic molecules, highlighting the versatility of biindan derivatives in organic synthesis (Das, Fröhlich, & Pramanik, 2007).

Organic Magnetic Compounds

  • Synthesis of Bis-1,3-indanedione Organic Magnetic Compounds: A study explored the synthesis of compounds like 2,2'-Bis-indan-1,1',3,3'-tetrone, which displayed remarkable Electron Spin Resonance (ESR) spectra. These compounds are significant for their applications in organic magnetic materials, a relatively novel area in materials science (Lt, Lt, & Meng Jiben, 2010).

Cyclization Studies

  • Thermal Cyclization of Di-(o-acetylphenyl)acetylene: Research on the reaction of di-(o-acetylphenyl)acetylene with dimethyl acetylenedicarboxylate revealed insights into the thermal cyclization process, leading to the formation of biisobenzofuran derivatives. This study contributes to understanding cyclization reactions in organic chemistry, which are fundamental in synthesizing various complex molecules (Casey, Strotman, & Guzei, 2005).

Energy Storage Materials

  • Polycyclic Quinone for Rechargeable Lithium Batteries: A study investigated a polycyclic quinone fused by a sulfur-containing ring as an active material for rechargeable lithium batteries. The study's findings suggest that such compounds could be beneficial in developing minor-metal-free electrode materials for energy storage applications (Yao, Ando, & Kiyobayashi, 2016).

Safety And Hazards

This would involve a review of any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.


properties

IUPAC Name

5-(1,3-dioxo-2-benzofuran-5-yl)-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6O6/c17-13-9-3-1-7(5-11(9)15(19)21-13)8-2-4-10-12(6-8)16(20)22-14(10)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDNYTOXBCRNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044886
Record name 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone
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Molecular Weight

294.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone

CAS RN

2420-87-3
Record name 3,3′,4,4′-Biphenyltetracarboxylic dianhydride
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Record name 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone
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Record name [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone
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Record name 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone
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Record name 4,4'-biphthalic dianhydride
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Record name 5,5'-BI-2-BENZOFURAN-1,1',3,3'-TETRONE
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Synthesis routes and methods I

Procedure details

20 g (135 mmol) of phthalic anhydride was heated at 80° C. for 5 hours in the same manner as in Example 1 except that palladium acetate was omitted. As a result, a BPDA was not formed.
Quantity
20 g
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reactant
Reaction Step One
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Synthesis routes and methods II

Procedure details

Monomers used in accordance with the examples which follow are preferably substantially analytically pure; for example, "electronic" grade 6FDA is preferable. This material contains more that 98.5% dianhydride, less that 1.5% of the corresponding monoanhydride-diacid and less than 0.1% of the corresponding tetra-acid. The 2,2-bis(3,4-dicarboxy phenyl) hexafluoropropane dianhydride specified herein (6FDA) is available from Hoechst-Celanese Corporation, Route 202-206 North, Somerville, N.J. 08876. Electronic grade dianhybride contains less than 10 ppm sodium, less than 5 ppm iron, less than 2 ppm cobalt and less that 2 ppm manganese, and has a melting point of 246.5 degrees Celsius. The BTDA utilized in the examples given hereinafter was a high purity polymer grade, 98.5% pure at a minimum with 1.5% monohydride and tetra acid at most with maximum ionic impurities of NA, K and FE of 0.6 ppm, 0.2 ppm and 1 ppm respectively. BPDA was obtained having an assay minimum of 99.5 per cent, maximum ionic impurities 1.4 ppm NA, 1.4 ppm K, 1.5 ppm FE. BTDA and BPDA specified above, i.e. high purity polymer grades, are available from Chriskev, of 5109 W. 111th Terrace, Leawood, Kansas. Likewise, the ODPA, greater than 99% pure was obtained from Occidental, 2801 Long Road, Grand Island New York.
[Compound]
Name
dianhydride
Quantity
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reactant
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Name
monoanhydride-diacid
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[Compound]
Name
tetra-acid
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
2,2-bis(3,4-dicarboxy phenyl) hexafluoropropane dianhydride
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Type
reactant
Reaction Step Five
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0 (± 1) mol
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[Compound]
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monohydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
M Yu, Y Shi, Q Jia, Q Wang, ZH Luo… - Journal of Chemical …, 2023 - ACS Publications
Unique structure representation of polymers plays a crucial role in developing models for polymer property prediction and polymer design by data-centric approaches. Currently, …
Number of citations: 3 pubs.acs.org

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